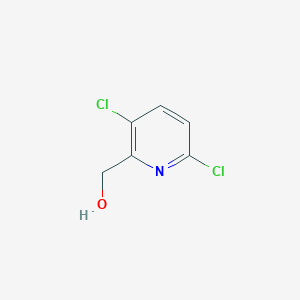

(3,6-Dichloropyridin-2-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(3,6-Dichloropyridin-2-yl)methanol" involves various chemical reactions and conditions. For instance, the synthesis of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] is achieved by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating the use of methanol as a solvent in the synthesis of pyridine-related compounds . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base . These methods demonstrate the versatility of methanol in facilitating the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques. The crystal structure of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . In the case of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, X-ray crystallographic studies confirmed the monoclinic space group and detailed cell parameters, with the piperidine ring adopting a chair conformation . These analyses provide insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

The reactivity of pyridine-related compounds in chemical reactions is highlighted in the displacement of pyridine-2-methanol from dichloro(pyridine-2-methanolato)gold(III) in acidic solution. This reaction involves a pre-equilibrium protonation of the oxygen, followed by ring opening at oxygen and subsequent displacement of the N-bonded pyridine-2-methanol . Such studies are crucial for understanding the behavior of pyridine derivatives in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. For example, the crystallographic data of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] provides information on the density and molecular dimensions, which are essential for understanding the material's properties . The spectroscopic techniques used in characterizing 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, such as IR and NMR, also contribute to the understanding of the compound's physical and chemical behavior .

Applications De Recherche Scientifique

Biocatalytic Synthesis in Microreaction Systems

Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a green and efficient biocatalytic process. They utilized recombinant Escherichia coli as a catalyst in a water-cyclohexane system, achieving high yield and enantiomeric excess through a novel microreaction system. This approach significantly reduced reaction time compared to traditional methods (Chen et al., 2021).

Nickel Complexes in Ethylene Oligomerization

Kermagoret and Braunstein (2008) synthesized nickel complexes with ligands including (pyridin-2-yl)methanol and investigated their application in the catalytic oligomerization of ethylene. This research demonstrated the potential of these complexes in industrial processes like polymer production (Kermagoret & Braunstein, 2008).

Crystal Structure Studies

Percino et al. (2005) focused on the synthesis, characterization, and crystal structure of a compound derived from (6-methylpyridin-2-yl)methanol. This research contributes to the understanding of molecular and crystalline structures, aiding in the development of new materials and pharmaceuticals (Percino et al., 2005).

Applications in Food Chemistry

Chen, Dai, and Kitts (2016) detected a Maillard reaction product related to pyridin-2-yl)methanol in bread. Their study highlights the relevance of these compounds in food chemistry and their potential bioavailability (Chen, Dai, & Kitts, 2016).

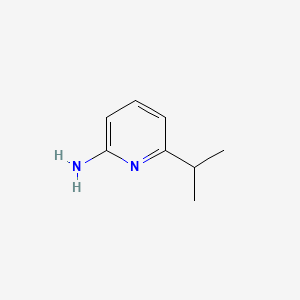

Production of Chiral Intermediates in Pharmaceuticals

Ni, Zhou, and Sun (2012) reported the production of a chiral intermediate of the drug Betahistine using a newly isolated Kluyveromyces sp. This research emphasizes the role of (3,6-Dichloropyridin-2-yl)methanol derivatives in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Structural and Magnetic Properties in Material Science

Yong, Zhang, and She (2013) studied the structural and magnetic properties of hydrochloride crystals based on a derivative of pyridin-2-yl)methanol. Their work contributes to the understanding of material properties and potential applications in electronics and magnetism (Yong, Zhang, & She, 2013).

CO2 Reduction to Methanol

Seshadri, Lin, and Bocarsly (1994) discovered that the pyridinium ion, related to pyridin-2-yl)methanol, is an effective catalyst for the reduction of CO2 to methanol. This research is particularly relevant for environmental chemistry and sustainable energy solutions (Seshadri, Lin, & Bocarsly, 1994).

Safety And Hazards

The safety information for “(3,6-Dichloropyridin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. The signal word for this compound is "Warning" .

Propriétés

IUPAC Name |

(3,6-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSLENDSAQNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

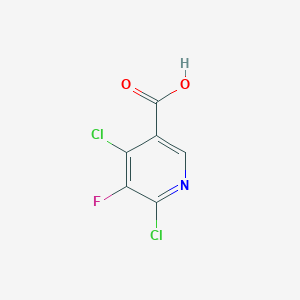

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606155 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,6-Dichloropyridin-2-yl)methanol | |

CAS RN |

58804-10-7 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)